molecular formula C16H20N8O2 B2654728 3-methoxy-1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide CAS No. 2034549-06-7

3-methoxy-1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2654728
CAS No.: 2034549-06-7
M. Wt: 356.39
InChI Key: OHYWITKJNMKANH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide is a high-purity chemical compound offered for research purposes. This molecule features a complex structure comprising a 1H-pyrazole-4-carboxamide core linked to a [1,2,4]triazolo[4,3-b]pyridazine scaffold via a methylene bridge. The presence of the [1,2,4]triazolo[4,3-b]pyridazine ring system is of significant interest in medicinal chemistry, as this heterocycle is known to be a key pharmacophore in various bioactive molecules. Compounds with this core structure have been investigated for their potential to interact with a range of biological targets, including kinase enzymes like c-Met/HGFR, and are often explored in the context of cancer research and drug discovery . The specific substitution with a 3-methoxy-1-methylpyrazole and a pyrrolidin-1-yl group is designed to fine-tune the molecule's physicochemical properties, such as solubility and metabolic stability, as well as its binding affinity and selectivity against intended targets. Researchers can utilize this compound as a key intermediate in synthetic chemistry, a building block for the development of novel chemical libraries, or as a pharmacological tool compound for in vitro biological screening and target validation studies. This product is strictly for research applications and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle the material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-methoxy-1-methyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N8O2/c1-22-10-11(16(21-22)26-2)15(25)17-9-14-19-18-12-5-6-13(20-24(12)14)23-7-3-4-8-23/h5-6,10H,3-4,7-9H2,1-2H3,(H,17,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYWITKJNMKANH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC2=NN=C3N2N=C(C=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-methoxy-1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its cytotoxicity, kinase inhibition, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes a pyrazole core linked to a triazolo-pyridazine moiety and a methoxy group. This unique configuration is hypothesized to influence its biological activity significantly.

Biological Activity Overview

Recent studies have evaluated the biological activity of this compound in various contexts:

1. Cytotoxicity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:

  • A549 (lung cancer) : IC50 = 1.06 ± 0.16 μM
  • MCF-7 (breast cancer) : IC50 = 1.23 ± 0.18 μM
  • HeLa (cervical cancer) : IC50 = 2.73 ± 0.33 μM

These results indicate that the compound is particularly effective against A549 and MCF-7 cells, suggesting its potential as an anticancer agent .

2. Kinase Inhibition

The compound has also been evaluated for its inhibitory activity against c-Met kinase, a target implicated in various cancers:

  • c-Met Kinase Inhibition : IC50 = 0.090 μM, comparable to Foretinib (IC50 = 0.019 μM).

This potent inhibition suggests that the compound could be explored further as a targeted therapy for cancers characterized by c-Met overexpression .

The mechanism of action appears to involve the induction of apoptosis in cancer cells and cell cycle arrest in the G0/G1 phase, particularly noted in A549 cells. The acridine orange single staining test indicated late-stage apoptosis as a key pathway through which this compound exerts its effects .

Comparative Analysis of Related Compounds

To contextualize the activity of this compound, it is useful to compare it with other related derivatives:

Compound NameTargetIC50 (μM)Notes
Compound 12ec-Met Kinase0.090Significant cytotoxicity across multiple cancer cell lines
Foretinibc-Met Kinase0.019Established positive control
Compound PYZ3COX-II0.011High potency but not selective
Compound PYZ4COX-II0.200Increased selectivity towards COX-II

This table illustrates how the new compound compares favorably with established standards in terms of potency and specificity .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • A study focused on triazolo-pyridazine derivatives found that modifications to the pyrazole scaffold could enhance anticancer activity and selectivity against specific kinases .
  • Another investigation into pyrazole-linked compounds indicated promising results in reducing inflammation and pain through COX-II inhibition, suggesting broader therapeutic potential beyond oncology .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Triazolo[4,3-b]pyridazine 6-(pyrrolidin-1-yl), 3-methoxy, pyrazole-4-carboxamide ~432 (estimated)
3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide Triazolo[4,3-b]pyridazine 6-methoxy, propanamide linker to benzimidazole 435.5
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolo[3,4-b]pyridine 3,6-dimethyl, phenyl, ethyl-methylpyrazole 374.4

Key Observations :

  • The target compound and the benzimidazole-linked analog () share the triazolo[4,3-b]pyridazine core but differ in substituents. The benzimidazole analog’s propanamide linker may enhance solubility compared to the target’s methyl-carboxamide bridge.

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

Successful synthesis requires precise control of reaction conditions:

  • Temperature : Elevated temperatures (50–80°C) accelerate cyclization but may degrade heat-sensitive intermediates .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while dichloromethane aids in low-temperature reactions .
  • Catalysts : Copper(I) bromide or sodium ascorbate improves click chemistry yields for triazole formation .
  • Purification : Flash chromatography (cyclohexane/ethyl acetate gradients) or recrystallization ensures >95% purity .

Q. Which analytical techniques are essential for structural characterization?

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity (e.g., pyrrolidine attachment at pyridazine-C6) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]⁺ at m/z 425.19) .
  • X-ray crystallography : Resolves 3D conformation of the triazolo-pyridazine core, critical for docking studies .

Q. How can initial biological activity screening be designed?

  • In vitro assays : Test against kinase panels (e.g., p38 MAPK, TAK1) due to structural similarity to triazolopyridazine inhibitors .
  • Cellular models : Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity profiling (IC₅₀) .
  • Control compounds : Include analogs with modified pyrrolidine or pyrazole groups to establish baseline activity .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across assays?

  • Dose-response validation : Repeat assays with standardized concentrations (e.g., 0.1–100 µM) to rule out false positives .
  • Off-target profiling : Use proteome-wide affinity chromatography to identify non-specific binding .
  • Metabolic stability checks : Incubate with liver microsomes to assess if rapid degradation skews activity .

Q. How can structure-activity relationship (SAR) studies guide further optimization?

  • Core modifications : Compare analogs with pyridazine vs. pyridine cores (e.g., reduced activity in pyridine derivatives) .
  • Substituent effects :
Substituent (R)Bioactivity TrendSource
Pyrrolidine (current)High kinase inhibition
PiperidineImproved solubility, reduced potency
MorpholineEnhanced selectivity for TAK1
  • Computational modeling : Perform QSAR to prioritize substituents with favorable logP and polar surface area .

Q. What methodologies elucidate the compound’s mechanism of action?

  • Kinase inhibition assays : Measure ATP-binding competition using fluorescence polarization .
  • Crystallography : Co-crystallize with target kinases (e.g., p38 MAPK) to map binding interactions .
  • RNA-seq/proteomics : Identify downstream pathways affected in treated cells .

Q. How can pharmacokinetic challenges (e.g., low solubility) be addressed?

  • Salt formation : Prepare hydrochloride salts to improve aqueous solubility .
  • Prodrug strategies : Modify the carboxamide to ester prodrugs for enhanced absorption .
  • Nanoformulation : Encapsulate in PEGylated liposomes to prolong half-life .

Methodological Challenges

Q. What experimental approaches assess stability under physiological conditions?

  • pH stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC .
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .
  • Light sensitivity : Expose to UV-Vis light and track photodegradation products .

Q. How can selectivity against related kinases be validated?

  • Kinome-wide profiling : Use commercial panels (e.g., Eurofins KinaseProfiler) to quantify inhibition at 1 µM .
  • CRISPR knockouts : Generate cell lines lacking the target kinase to confirm on-target effects .

Q. What crystallization conditions are optimal for X-ray analysis?

  • Solvent screening : Test mixtures of DMSO/water or methanol/ether for crystal growth .
  • Temperature gradients : Slow cooling from 40°C to 4°C promotes ordered lattice formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.